2-Bromoethylamine hydrochloride

Übersicht

Beschreibung

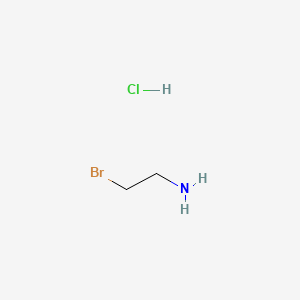

2-Bromoethylamine hydrochloride is a chemical compound with the molecular formula C₂H₆BrN·HCl. It is commonly used in organic synthesis and various chemical reactions due to its reactivity. The compound appears as white to pale brown crystals or crystalline powder and is known for its role in the synthesis of other chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromoethylamine hydrochloride can be synthesized through the bromination of ethanolamine. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent under acidic conditions. The process ensures the selective bromination of the hydroxyl-bearing carbon, resulting in the formation of 2-bromoethylamine .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and other separation techniques to obtain the desired quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

2-Bromoethylamine hydrochloride participates in SN2 reactions due to the electrophilic nature of the β-carbon bonded to bromine. The bromide ion acts as a leaving group, facilitating substitution with nucleophiles such as amines, thiols, or hydroxide ions.

Reaction with Morpholine

This compound reacts with morpholine to form N-(2-aminoethyl)morpholine, a precursor to pharmaceuticals like moclobemide.

Alkylation of Biomolecules

The compound alkylates thiol and amine groups in proteins, enabling applications in chemical biology.

Protein Thiol Alkylation

In a study on retinal-binding protein CRABPII-CLE, 2-bromoethylamine alkylated cysteine residues to form thiolysine, mimicking lysine’s Schiff base formation capability:

-

Mechanism : Thiolate ion (S⁻) attacks the β-carbon, displacing bromide (SN2).

-

Evidence : UV spectroscopy confirmed Schiff base formation with retinal post-alkylation .

Computational Insights

DFT calculations (MP2/6-311++G**) compared pathways for alkylation:

| Pathway | Activation Barrier (kJ/mol) | Favored Conditions |

|---|---|---|

| Intermolecular (CH₃S⁻) | 64.9 | Aqueous, pH > 7 |

| Intramolecular (Aziridinium) | 105.0 | Hydrophobic environments |

In aqueous solutions, intermolecular thiolate attack dominates due to lower energy barriers .

Cyclen Functionalization

This compound alkylates cyclen (1,4,7,10-tetraazacyclododecane) to produce bifunctional MRI contrast agents:

-

Conditions : Reaction in methanol with potassium hydroxide .

-

Product : Cyclen derivatives with pendant amine groups for chelating metal ions .

Cholic Acid Conjugation

The compound couples with cholic acid via carbodiimide-mediated amide bond formation:

Hydrolysis and Stability

Under acidic or aqueous conditions, this compound undergoes hydrolysis:

Wissenschaftliche Forschungsanwendungen

Vaccine Development

One of the notable applications of 2-bromoethylamine hydrochloride is in the preparation of vaccines, specifically for the inactivation of viruses such as the foot-and-mouth disease virus. Research indicates that binary ethylenimine (BEI), formed from this compound, effectively inactivates the virus while maintaining the immunogenicity of the resultant vaccine. The study demonstrated that vaccines prepared using BEI exhibited comparable immunogenicity to those prepared with traditional inactivants like ethylenimine . This application highlights the compound's significance in enhancing vaccine safety and efficacy.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds derived from this compound. For instance, researchers synthesized a series of thiazolino-2-pyridones that showed significant antichlamydial activity. These compounds were designed to inhibit chlamydial growth by targeting specific metabolic pathways within the bacteria . The findings suggest that derivatives of 2-bromoethylamine can serve as potential leads for developing new antimicrobial agents.

Organic Synthesis

This compound is employed as a key reagent in various organic synthesis reactions. It serves as an alkylating agent and is involved in the synthesis of thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions. This process allows for the creation of complex nitrogen-containing heterocycles that are valuable in medicinal chemistry .

Synthesis Examples

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. Studies indicate that while some derivatives exhibit promising biological activity, they also require careful evaluation for potential toxicity, particularly regarding neurotoxic effects . Understanding these toxicological aspects is crucial for advancing its applications in pharmaceuticals.

Mechanistic Studies

Mechanistic studies involving this compound have provided insights into its reactivity and interaction with biological targets. For example, it has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), which could have implications for neuroprotective strategies against dopaminergic neurotoxins . These findings underscore the compound's potential beyond mere synthetic utility, extending into therapeutic avenues.

Wirkmechanismus

The mechanism of action of 2-Bromoethylamine hydrochloride involves its reactivity as an alkylating agent. It selectively alkylates nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This alkylation can modify protein function and activity, making it a valuable tool in proteomics and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

3-Bromopropylamine hydrobromide: Contains an additional methylene group in the carbon chain.

2-Bromoethylammonium bromide: Another brominated amine with similar reactivity.

Uniqueness

2-Bromoethylamine hydrochloride is unique due to its specific reactivity and selectivity in alkylation reactions. Its ability to form stable intermediates and products makes it a preferred choice in various synthetic and research applications .

Biologische Aktivität

2-Bromoethylamine hydrochloride (BEA·HCl) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

This compound is an alkylating agent that primarily reacts with nucleophilic sites in biomolecules, particularly cysteine residues in proteins. The alkylation process modifies protein function and activity, making it a valuable tool in proteomics and biochemical research. The compound can be utilized in various chemical reactions, including:

- Substitution Reactions: Involving nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

- Alkylation Reactions: It introduces the 2-bromoethylamine group into target compounds, affecting their biological activity.

The specific mechanism of action involves the formation of S-aminoethyl cysteine from cysteine residues, which alters the structure and function of proteins involved in various cellular processes .

Antimicrobial Activity

Recent studies have highlighted the potential of BEA·HCl in antimicrobial applications. For instance, it has been investigated for its inhibitory effects against Chlamydia trachomatis. Compounds derived from BEA·HCl demonstrated significant reductions in chlamydial inclusion numbers and sizes when tested on infected HEp-2 cells. This suggests that BEA·HCl could be a promising starting point for developing new drugs targeting this pathogen .

Enzyme Inhibition

BEA·HCl has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). A study reported that certain derivatives of BEA·HCl exhibited moderate to good inhibitory activities against AChE, which is crucial for regulating neurotransmission in the central nervous system . The inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.

Study on Cysteine Alkylation

In a significant study focusing on protein identification, researchers utilized BEA·HCl to alkylate cysteine residues in hordeins. The alkylation facilitated improved identification through SDS-PAGE and subsequent in-gel tryptic digestion. This method demonstrates the utility of BEA·HCl in proteomic analyses, allowing for more accurate assessments of protein modifications .

Toxicity Assessments

Safety evaluations are crucial for any compound with potential therapeutic applications. Studies assessing the cytotoxicity of BEA·HCl derivatives indicated that while some compounds showed effective biological activity, they did not exhibit significant toxicity towards human cell lines at tested concentrations. For example, derivatives tested on HepG2 and SH-SY5Y cell lines demonstrated high cell viability even at elevated concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Contains bromine | Alkylating agent; inhibits AChE and antimicrobial activity |

| 2-Chloroethylamine hydrochloride | Contains chlorine | Similar reactivity but less selective than BEA·HCl |

| 3-Bromopropylamine hydrobromide | Additional methylene group | Different alkylating properties compared to BEA·HCl |

Eigenschaften

IUPAC Name |

2-bromoethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrN.ClH/c3-1-2-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYBTQCLJOBELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480508 | |

| Record name | 2-BROMOETHYLAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-74-8 | |

| Record name | 2-BROMOETHYLAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.